molecular formula C6H5ClIN B124934 2-Chloro-4-iodo-3-methylpyridine CAS No. 153034-88-9

2-Chloro-4-iodo-3-methylpyridine

Cat. No. B124934
M. Wt: 253.47 g/mol
InChI Key: WHCRABJNJRAJIP-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-3-methylpyridine is a halogenated building block . It is also known as 2-Chloro-4-iodo-3-picoline . Its molecular formula is C6H5ClIN .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-iodo-3-methylpyridine is 253.47 . The SMILES string representation is Cc1c(Cl)nccc1I .


Physical And Chemical Properties Analysis

2-Chloro-4-iodo-3-methylpyridine is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include light sensitivity and air sensitivity .

Scientific Research Applications

Halogen/Halogen Displacement

2-Chloro-4-iodo-3-methylpyridine has been studied in the context of halogen/halogen displacement reactions. Research by Schlosser and Cottet (2002) revealed that heating with bromotrimethylsilane can convert 2-chloropyridine into 2-bromopyridine and subsequently into iodopyridine compounds through halogen exchange, indicating the potential of 2-chloro-4-iodo-3-methylpyridine in such chemical transformations (Schlosser & Cottet, 2002).

Purification Studies

Su Li (2005) focused on the purification of similar compounds like 2-Chloro-5-trichloromethylpyridine, which is an important intermediate in various medicinal and pesticide applications. The study utilized extraction, distillation, and chromatography for purification, achieving over 99% purity, suggesting methods that could be applicable to 2-Chloro-4-iodo-3-methylpyridine (Su Li, 2005).

Vibrational and Electronic Analyses

A study by Velraj, Soundharam, and colleagues (2015) investigated similar compounds, analyzing their molecular structures, vibrational wavenumbers, and electronic properties. These findings offer insights into the molecular characteristics of 2-Chloro-4-iodo-3-methylpyridine, which could guide its application in various scientific fields (Velraj et al., 2015).

Synthesis and Application in Cement

Research on 2-chloro-3-amino-4-methylpyridine, a closely related compound, has been conducted by Fan (2008), focusing on its synthesis and potential application in cement. The study offers a perspective on the utility of similar compounds in industrial applications (Fan, 2008).

Comparative Studies on Structural Properties

Arjunan et al. (2012) conducted a comparative study on 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine, examining their vibrational and electronic structure. This research adds to the understanding of the structural and chemical properties of pyridine derivatives, including 2-Chloro-4-iodo-3-methylpyridine (Arjunan et al., 2012).

Safety And Hazards

2-Chloro-4-iodo-3-methylpyridine can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If eye irritation occurs, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-chloro-4-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCRABJNJRAJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435387
Record name 2-Chloro-4-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodo-3-methylpyridine

CAS RN

153034-88-9
Record name 2-Chloro-4-iodo-3-methylpyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodo-3-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodo-3-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Rocca, C Cochennec, F Marsais… - The Journal of …, 1993 - ACS Publications
Results (I) Metalation of 2-Halo-3-iodopyridines (Chloro and Fluoro). 2-Fluoro-and 2-chloro-3-iodopyridines (1 and 2) were readily prepared from the corresponding 2-halopyridines by …
Number of citations: 171 pubs.acs.org
Y Zhang, Y Ren, J Zhang, S Liu, Y Li - Chinese Journal of Chemistry - Wiley Online Library
… It is noteworthy that when aromatic heterocyclic iodide 2-chloro-4iodo-3-methylpyridine was employed as a substrate, the corresponding product 3p was obtained in 71% yield. Natural …
Number of citations: 0 onlinelibrary.wiley.com
DB Vogt - 2020 - search.proquest.com
The generation and use of open shell species (radicals) has broadened reactivity and enabled novel disconnections repeatedly throughout history—often displaying orthogonal …
Number of citations: 2 search.proquest.com

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